![molecular formula C5H7N3O3 B12434817 [(5-Nitrofuran-2-YL)methyl]hydrazine](/img/structure/B12434817.png)
[(5-Nitrofuran-2-YL)methyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-Nitrofuran-2-YL)methyl]hydrazine is an organic compound with the molecular formula C5H7N3O3. It is a derivative of nitrofuran, a class of compounds known for their broad-spectrum antibacterial activity. This compound is characterized by the presence of a nitrofuran ring attached to a methylhydrazine group, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Nitrofuran-2-YL)methyl]hydrazine typically involves the reaction of 5-nitrofurfural with hydrazine hydrate. The process can be summarized as follows:
Starting Materials: 5-nitrofurfural and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in an anhydrous environment to prevent the formation of by-products. The mixture is stirred at room temperature for a specific duration, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix 5-nitrofurfural and hydrazine hydrate under controlled conditions.
Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
[(5-Nitrofuran-2-YL)methyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted hydrazines .
Aplicaciones Científicas De Investigación
[(5-Nitrofuran-2-YL)methyl]hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [(5-Nitrofuran-2-YL)methyl]hydrazine involves its reduction by bacterial nitroreductases to form reactive intermediates. These intermediates can damage bacterial DNA, proteins, and cell membranes, leading to cell death. The compound targets multiple pathways, making it effective against a broad range of bacteria .
Comparación Con Compuestos Similares
[(5-Nitrofuran-2-YL)methyl]hydrazine can be compared with other nitrofuran derivatives such as:
Nitrofurazone: Used as a topical antibacterial agent.
Nitrofurantoin: Commonly used to treat urinary tract infections.
Furazolidone: Used to treat bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its broad-spectrum antibacterial properties make it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C5H7N3O3 |
|---|---|
Peso molecular |
157.13 g/mol |
Nombre IUPAC |
(5-nitrofuran-2-yl)methylhydrazine |
InChI |
InChI=1S/C5H7N3O3/c6-7-3-4-1-2-5(11-4)8(9)10/h1-2,7H,3,6H2 |
Clave InChI |
RFANBQHFZWDVRG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)[N+](=O)[O-])CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


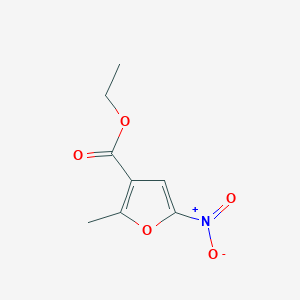
![2-amino-N-[2-(piperidin-1-yl)ethyl]propanamide dihydrochloride](/img/structure/B12434746.png)
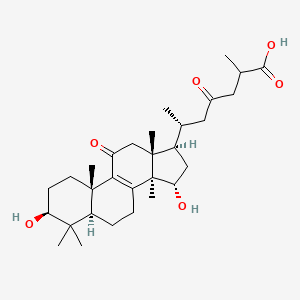
![Fumaric acid; methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B12434757.png)
![(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41S,42S,43S,44S,45S,46S,47S,48S,49S,50S,51S,52S,53S,54S,55R,56S)-5,10,15,20,25,30,35,40-octakis(chloromethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B12434765.png)

![(4R)-4-[(1R,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one](/img/structure/B12434772.png)

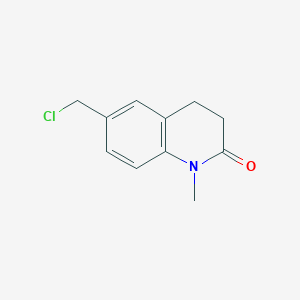

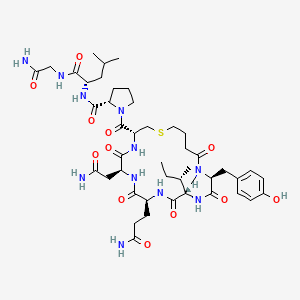

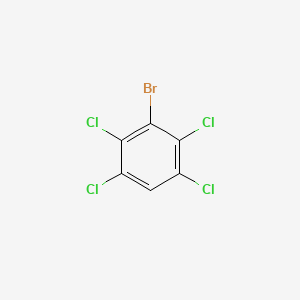
![4-[(1E)-3-hydroxybut-1-en-1-yl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B12434801.png)
